molecular formula C10H9NO2S B034592 Ethyl benzo[d]thiazole-6-carboxylate CAS No. 19989-64-1

Ethyl benzo[d]thiazole-6-carboxylate

Cat. No. B034592
CAS RN: 19989-64-1
M. Wt: 207.25 g/mol
InChI Key: AYOJYVVHVFIOLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl benzo[d]thiazole-6-carboxylate and its derivatives can be synthesized through various methods, including cyclization reactions of thioamide with chloroacetoacetate, yielding above 60% process yield (Tang Li-jua, 2015). Another method involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives (H. M. Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of ethyl benzo[d]thiazole-6-carboxylate derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) methods are used to further investigate their structure, revealing details about bond lengths, bond angles, and torsion angles, which show good agreement with experimental data (Muhammad Haroon et al., 2018).

Scientific Research Applications

  • Cancer Treatment and Carbonic Anhydrase Inhibition : Benzo[d]thiazole derivatives, similar to Ethyl benzo[d]thiazole-6-carboxylate, have shown potential as isoform-selective inhibitors of human carbonic anhydrase. These compounds are being investigated for their applications in various cancer treatments (Abdoli et al., 2017).

  • Breast Cancer Treatment : A study on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed its potential as an apoptosis-inducing agent for breast cancer, with a significant decrease in solid tumor mass in vivo (Gad et al., 2020).

  • EGFR Inhibition : Novel series of benzo[d]thiazole-2-carboxamide derivatives have shown potential as EGFR inhibitors, indicating their application in cancer therapy (Zhang et al., 2017).

  • Nucleophilic Carbene Generation : The thermolysis of 3-ethyl-2-tetrazo-6-X-benzo[d]thiazolines generates nucleophilic carbenes, which can be trapped by electrophilic compounds, suggesting a potential application in synthetic chemistry (Balli et al., 1981).

  • Synthesis in Pharmaceuticals : The compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized with a high yield, suggesting its potential use in pharmaceuticals (Tang Li-jua, 2015).

  • Anti-inflammatory, Antioxidant, and Antimicrobial Activities : Novel benzo[d]imidazolyl tetrahydropyridine carboxylates exhibit promising anti-inflammatory, antioxidant, and antimicrobial activities, indicating their potential pharmaceutical applications (ANISETTI & Reddy, 2017).

  • Anti-inflammatory, Analgesic, and Antipyretic Activities : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates demonstrated anti-inflammatory, analgesic, and antipyretic activities, suggesting their use in developing new therapeutic agents (Abignente et al., 1983).

  • Cytotoxicity against Human Cancer Cell Lines : Novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives showed promising cytotoxicity against human cancer cell lines, especially against breast adenocarcinoma (Nagarapu et al., 2013).

Safety And Hazards

The compound has been classified with Hazard Statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Ethyl benzo[d]thiazole-6-carboxylate are not mentioned in the search results, thiazole derivatives have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

properties

IUPAC Name

ethyl 1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOJYVVHVFIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441048
Record name ethyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzo[d]thiazole-6-carboxylate

CAS RN

19989-64-1
Record name ethyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-aminobenzothiazole-6-carboxylate (7.78 g, 35.0 mmol) prepared in the Step 36-1-1 was dissolved in tetrahydrofuran (100 ml). Amyl nitrite (8.2 g, 70.0 mmol) was added thereto, and the mixture was heated under reflux. After 1.5 hours, amyl nitrite (3.5 g, 30.0 mmol) was added thereto, and the resulting mixture was heated under reflux. After another 0.5 hours, amyl nitrite (2.6 g, 22.3 mmol) was added thereto, and the resulting mixture was heated under reflux. After being heated under reflux for another 3 hours, the resulting mixture was concentrated under a reduced pressure. The concentrate was purified by silica gel column chromatography (chloroform:methanol=100:1-20:1, and then n-hexane:ethyl acetate=3:1) to give the title compound (5.1 g, 70%) as a light-brown powder.
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl benzo[d]thiazole-6-carboxylate
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